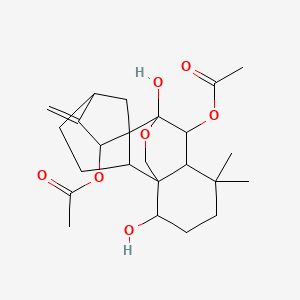
Trichokaurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichokaurin can be isolated from the leaves of Isodon parvifolius using chromatographic techniques . The isolation process involves the use of silica gel column chromatography and high-performance liquid chromatography (HPLC) to purify the compound . The structure of this compound is elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the Isodon species .
Analyse Des Réactions Chimiques
Types of Reactions: Trichokaurin undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. It has been successfully converted into other diterpene compounds such as (-)-kaurene, atisine, garryine, and veatchine.
Common Reagents and Conditions: The chemical reactions involving this compound typically require reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The reactions are often carried out under controlled conditions, including specific temperatures and pH levels.
Major Products: The major products formed from the chemical reactions of this compound include ent-16-oxo-17-norkauran-20-oic acid, (-)-kaurene, atisine, garryine, and veatchine. These products are valuable intermediates in the synthesis of other complex natural products.
Applications De Recherche Scientifique
Trichokaurin has several scientific research applications due to its complex structure and bioactivity. It is used as a starting material or intermediate in the synthesis of other diterpene alkaloids. Additionally, this compound serves as a reference standard in analytical chemistry and is utilized in studies exploring the biosynthesis of terpenoids.
Mécanisme D'action
The mechanism of action of trichokaurin involves its interaction with specific molecular targets and pathways . While detailed studies on its exact mechanism are limited, it is believed that this compound exerts its effects by modulating various biochemical pathways involved in cellular processes . Further research is needed to elucidate the precise molecular targets and pathways influenced by this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds: Trichokaurin is structurally related to other ent-kaurane diterpenoids such as hebeirubescensin L, rabescensin C, and parvifonin . These compounds share similar core structures but differ in their functional groups and stereochemistry .
Uniqueness: What sets this compound apart from other similar compounds is its unique stereochemistry and specific bioactivities . Its distinct chemical structure makes it a valuable compound for studying the biosynthesis and chemical transformations of diterpenoids .
Propriétés
Formule moléculaire |
C24H34O7 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl) acetate |
InChI |
InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3 |
Clé InChI |
GLBRPJYMFLHADY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C2C(CCC(C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
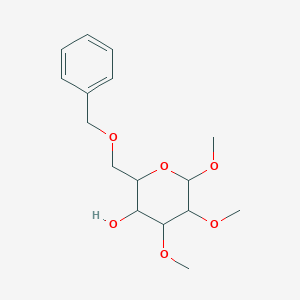
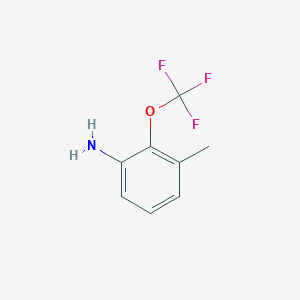
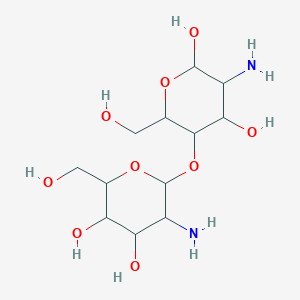
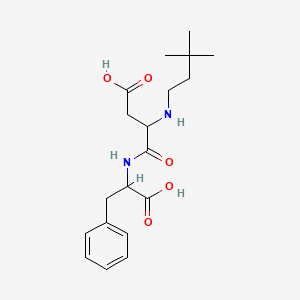


![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
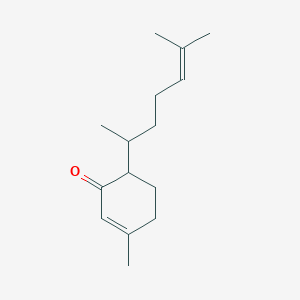
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
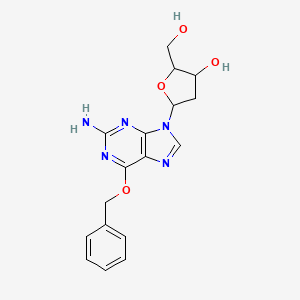

![Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12325275.png)
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
